molecular formula C7H15NO3 B119502 D-carnitine CAS No. 541-14-0

D-carnitine

Cat. No. B119502
CAS RN: 541-14-0
M. Wt: 161.2 g/mol
InChI Key: PHIQHXFUZVPYII-LURJTMIESA-N
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Description

D-Carnitine is an isomer of the conditionally essential nutrient L-carnitine . It’s used as a building block for antidiabetic, microbicidal compounds . It’s also used to prevent and treat conditions in patients with kidney disease on dialysis .


Synthesis Analysis

Carnitine biosynthesis from trimethyllysine occurs via four enzymatic reactions. Trimethyllysine is hydroxylated by the activity of the trimethyllysine hydroxylase (TMLH) to form hydroxyl-trimethyllysine (HTML) .


Molecular Structure Analysis

D-Carnitine has a molecular formula of C7H15NO3 . Conformational analysis was used to elucidate the enantiomeric separation of D/L-Carn at the molecular level via the formation of ternary complexes .


Chemical Reactions Analysis

Carnitine and acylcarnitines were isolated by ion-exchange solid-phase extraction, derivatized with pentafluorophenacyl trifluoromethanesulfonate, separated by HPLC, and detected with an ion trap mass spectrometer .


Physical And Chemical Properties Analysis

D-Carnitine has a molecular formula of C7H15NO3, an average mass of 161.199 Da, and a monoisotopic mass of 161.105194 Da .

Scientific Research Applications

1. Metabolic Regulation and Energy Production

D-Carnitine is involved in mitochondrial β-oxidation, a process crucial for energy production in cells. Research on animal models, such as Nile tilapia, shows that L-Carnitine, an optical isomer of D-Carnitine, aids in lipid metabolism. This indicates a potential application of D-Carnitine in nutrient metabolism and energy homeostasis in farmed animals. However, it's important to note that D-Carnitine may act as a xenobiotic, inducing lipotoxicity and affecting peroxisomal β-oxidation, glycolysis, and amino acid degradation (Li et al., 2019).

2. Cardiovascular Health

L-Carnitine, closely related to D-Carnitine, has been studied for its potential protective role in heart function. In a study on rats, choline deficiency impaired heart performance, and carnitine administration counteracted these changes. This suggests a possible protective role of D-Carnitine in cardiovascular health (Strilakou et al., 2013).

3. Antioxidant Activities

L-Carnitine exhibits significant antioxidant activities, which might suggest similar potential for D-Carnitine. Studies have shown L-Carnitine's efficacy in scavenging free radicals, reducing oxidative stress, and chelating metal ions, which are critical for preventing cellular damage and supporting overall health (Gülçin, 2006).

4. Influence on Fertility and Reproduction

Dietary supplementation with L-Carnitine has been observed to influence semen output and quality in boars, suggesting a potential role in improving reproductive performance. While the specific effects of D-Carnitine weren't directly studied, its structural similarity to L-Carnitine suggests possible relevance in this area (Balogun et al., 2022).

Safety And Hazards

D-Carnitine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed. This issue of Phenomics focuses on eight key challenges that we are currently facing, with the aim of shedding light on future research directions .

properties

IUPAC Name

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-carnitine

CAS RN

541-14-0
Record name (+)-Carnitine
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Record name D-Carnitine
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Record name D-Carnitine
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Record name CARNITINE, (+)-
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Synthesis routes and methods I

Procedure details

Carnitine was synthesized as in example 2, except that the NADH regeneration system comprised, in addition to alcohol dehydrogenase, aldehyde dehydrogenase (E.C. 1.2.1.5) which oxidizes the aldehyde (formed by action of alcohol dehydrogenase on ethanol) to acetic acid. Two molecules of NADH were formed from one molecule of ethanol (instead of one in the preceeding example) and the reaction balance was strongly displaced in favour of NADH and acetic acid formation. It was thus no longer necessary to eliminate acetaldehyde as in the preceeding example. The conditions were thus those of example 2, except that 125 units of purified aldehyde dehydrogenase (Boehringer ref. 171.832) were added to the reaction medium and nitrogen bubbling was omitted. After 24 hours, 0.764 g of L-carnitine was formed with a yield of 77.5% with respect to dehydrocarnitine hydrochloride.
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Synthesis routes and methods II

Procedure details

In 700 ml of methanol are dissolved under heat 35.0 g (0.177 mole) of DL-carnitine hydrochloride, and the solution is passed through OH type strongly basic resin (DOWEX-1X8). The methanol solution is concentrated to obtain 28.3 g (0.175 mole) of DL-carnitine. To DL-carnitine are added 62.6 g (0.175 mole) of dibenzoyl-L(+)tartaric acid and 93 ml of methanol, and the mixture is dissolved under heat to form dibenzoyl-L( +)tartarates of D-carnitine and L-carnitine. The tartarates are cooled at a temperature of below -10° C. with stirring to fractionally crystallize L-carnitine dibenzoyl-L(+)tartarate. The tartarare is filtered and washed to give L-carnitine dibenzoyl-L(+)tartarate (yield 30.5 g, purity 93.0%). Recrystallization of the tartarate from 100 ml of methanol gives 23.9 g of L-carnitine dibenzoyl-L(+)tartarate as white crystal. [α]D25 =-96.0° (c=1, MeOH), m.p. 154° C. (dec.), purity 99.5%.
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Synthesis routes and methods III

Procedure details

In 700 ml of methanol are dissolved under heat 35.0 g (0.177 mole) of DL-carnitine hydrochloride, and the solution is passed through OH type strongly basic resin (DOWEX-1X8). The methanol solution is concentrated to obtain 28.3 g (0.175 mole) of DL-carnitine. To DL-carnitine are added 62.6 g (0.175 mole) of dibenzoyl-L(+)tartaric acid and 93 ml of methanol, and the mixture is dissolved under heat to form dibenzoyl-L( +)tartarates of D-carnitine and L-carnitine. The tartarates are cooled at a temperature of below -10° C. with stirring to fractionally crystallize L-carnitine dibenzoyl-L(+)tartarate. The tartarare is filtered and washed to give L-carnitine dibenzoyl-L(+)tartarate (yield 30.5 g, purity 93.0%). Recrystallization of the tartarate from 100 ml of methanol gives 23.9 g of L-carnitine dibenzoyl-L(+)tartarate as white crystal. [α]D25 =-96.0° (c=1, MeOH), m.p. 154° C. (dec.), purity 99.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
JM Li, LY Li, YX Zhang, ZY Jiang, SM Limbu… - British Journal of …, 2019 - cambridge.org
… utilised in fish, whereas d-carnitine is metabolised as a xenobiotic and induces lipotoxicity. d-Carnitine-fed fish … Therefore, d-carnitine is not recommended for use in farmed animals. …
Number of citations: 21 www.cambridge.org
AA Spasov, IN IIezhitsa - Rossiiskii fiziologicheskii zhurnal imeni IM …, 2005 - europepmc.org
… and D-carnitine compete for uptake in small intestine and tubular re-absorption in kidneys. After intestinal absorption, L- and D-carnitine … muscle, and D-carnitine competitively depletes …
Number of citations: 17 europepmc.org
L Sánchez-Hernández, M Castro-Puyana… - Food Chemistry, 2010 - Elsevier
This paper reports the application of a capillary electrophoresis–electrospray ionisation-tandem mass spectrometry methodology for the unequivocal identification and the quantitative …
Number of citations: 73 www.sciencedirect.com
M Matsuoka, H Igisu - Biochemical pharmacology, 1993 - Elsevier
… In the present study, we compared the effects of Dcarnitine and acetyl-L-carnitine with those of Lcarnitine on the seizures, levels of ammonia and brain energy metabolites in mice with …
Number of citations: 48 www.sciencedirect.com
CJ Gross, LVM Henderson, DA Savaiano - Biochimica et Biophysica Acta …, 1986 - Elsevier
… Uptake and metabolism of L-carnitine, D-carnitine and acetyI-L-… L- and D-carnitine developed intracellular to extracellular … between uptake of L- and D-carnitine. About 60% of the …
Number of citations: 48 www.sciencedirect.com
S Freimüller, H Altorfer - Journal of pharmaceutical and biomedical …, 2002 - Elsevier
An indirect enantioseparation method for robust and precise determination of d-Carnitine (dC) in l-Carnitine (lC) in the range of 0.1–1.0% is presented. The method is based on …
Number of citations: 40 www.sciencedirect.com
DJ Paulson, AL Shug - Life Sciences, 1981 - Elsevier
L-carnitine deficiency in heart and skeletal muscle was induced by intraperitoneal injection of D-carnitine into starved or fed rats. Carnitine levels in kidney were slightly lowered, but liver…
Number of citations: 93 www.sciencedirect.com
AJ Liedtke, SH Nellis, LF Whitesell… - American Journal of …, 1982 - journals.physiology.org
… treatments of L- and D-carnitine as measured in intact, region… eight hearts treated with D-carnitine (same dosage schedule). … production as compared with D-carnitine in aerobic tissue. …
Number of citations: 45 journals.physiology.org
H Jung, HP Kleber - Applied microbiology and biotechnology, 1991 - Springer
Escherichia coli 044 K74 grown under anaerobic conditions in the presence of l(−)-carnitine is able to convert d(+)-carnitine into the l(−)-enantiomer. This activity is repressed by …
Number of citations: 32 link.springer.com
L Sánchez-Hernández, C García-Ruiz, AL Crego… - … of pharmaceutical and …, 2010 - Elsevier
… % for d-carnitine; however, the content of d-carnitine in three … , and the result (0.42% of d-carnitine) was compared with that … of l- and d-carnitine in pharmaceutical formulations in order to…
Number of citations: 56 www.sciencedirect.com

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